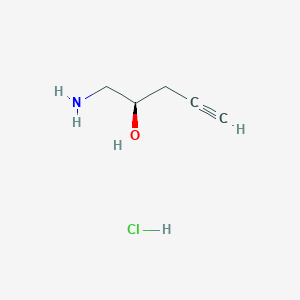
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Vue d'ensemble
Description
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride (3-PBP-2-Cl) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of various drugs and compounds. It is a white, crystalline powder with a molecular weight of 463.06 g/mol. 3-PBP-2-Cl belongs to the class of piperazines, which are compounds composed of two piperazine rings connected by a single bond. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various neurological and psychiatric processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asymmetric Synthesis of Enantiomers
Research includes the development of methods for asymmetric synthesis of enantiomers using hydrolytic kinetic resolution. This process is applied to synthesize compounds with high enantiomeric purity, indicating effectiveness for aminoalcohols synthesis (Kulig, Nowicki, & Malawska, 2007).
Synthesis of Pyrazolo Pyridines
Studies have focused on synthesizing pyrazolo[1,5-α]pyridines derivatives, exploring their receptor binding assays to identify potential ligands for dopamine receptors, highlighting the role of these compounds in developing receptor-specific drugs (Li Guca, 2014).
Pharmacological Applications
Antiarrhythmic and Antihypertensive Effects
Investigations into pyrrolidin-2-one and pyrrolidine derivatives have shown significant antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' alpha-adrenolytic properties, emphasizing the pharmacological potential of these derivatives in treating cardiovascular disorders (Malawska et al., 2002).
Inhibition of HIV-1 Reverse Transcriptase
Research into bis(heteroaryl)piperazines (BHAPs) has revealed their potent inhibitory effect on HIV-1 reverse transcriptase, showcasing the development of novel non-nucleoside inhibitors. This research underscores the therapeutic potential of these compounds in HIV treatment (Romero et al., 1994).
Biological Action and Inhibition Studies
Dopamine Receptor Ligands
Synthesis and receptor binding assays of various piperazine derivatives have been conducted to identify potential dopamine receptor ligands. These studies contribute to understanding dopamine's role in neurological disorders and developing targeted therapies (Li Gu-ca, 2014).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity have been explored. Certain compounds exhibited significant growth inhibition across various cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2013).
Propriétés
IUPAC Name |
3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXOREJFBANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





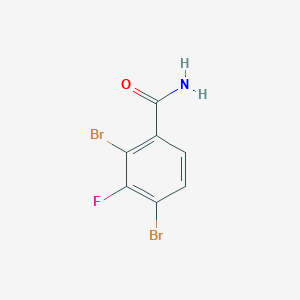
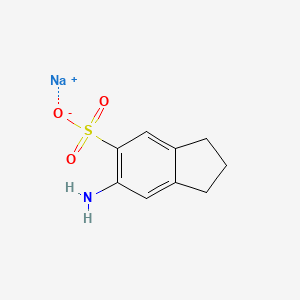




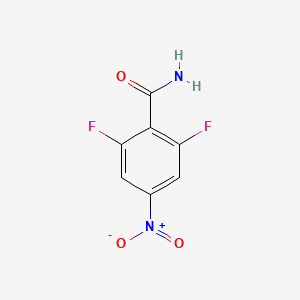
![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)
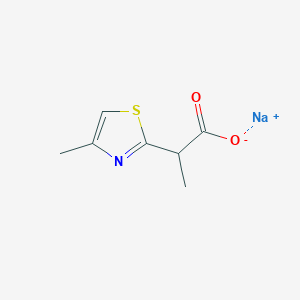
![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)

